molecular formula C9H14O4 B1584308 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate CAS No. 25212-88-8

2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate

Cat. No. B1584308
CAS RN: 25212-88-8
M. Wt: 186.2 g/mol
InChI Key: GDCRSXZBSIRSFR-UHFFFAOYSA-N
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Patent
US08673277B2

Procedure details

A three stage polymer is made as follows: Into an agitator equipped first (feed) reactor containing 34.3 grams of deionized water (D.I.) and 3.3 grams of sodium lauryl sulfate (30% active in water wt./wt.), 2.5 grams of Ethal SA-20, 65.1 grams of ethyl acrylate and 34.5 grams of methacrylic acid are added under nitrogen atmosphere and mixed at 500 rpm to form a monomer emulsion. To an agitator equipped second reactor are added 600 grams of deionized water and 1.27 grams of sodium lauryl sulfate (30% active in water wt./wt.). The contents of the second reactor are heated with mixing agitation (200 rpm) under a nitrogen atmosphere. When the contents of the second reactor reaches a temperature of approximately 84° C., 11.0 grams of an ammonium persulfate solution (2.0% aqueous solution wt./wt.) is injected into the heated surfactant solution. The monomer emulsion from the feed reactor (maintained at approximately 85° C.) is gradually metered at a feed rate of 0.94 g/min. into the second reactor over a period of 15 minutes. The monomer emulsion is reacted in a first stage polymerization to form linear core polymer particles of ethyl acrylate/methacrylic acid copolymer.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Name
Quantity
600 g
Type
solvent
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ethal SA-20
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
65.1 g
Type
reactant
Reaction Step Three
Quantity
34.5 g
Type
reactant
Reaction Step Three
Name
Quantity
34.3 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].[C:19]([O:23][CH2:24][CH3:25])(=[O:22])[CH:20]=[CH2:21].[C:26]([OH:31])(=[O:30])[C:27]([CH3:29])=[CH2:28].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[C:19]([O:23][CH2:24][CH3:25])(=[O:22])[CH:20]=[CH2:21].[C:26]([OH:31])(=[O:30])[C:27]([CH3:29])=[CH2:28] |f:0.1,4.5.6,8.9|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
1.27 g
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Name
Quantity
600 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Name
Ethal SA-20
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
65.1 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
34.5 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
34.3 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an agitator equipped first (feed) reactor
ADDITION
Type
ADDITION
Details
are added under nitrogen atmosphere
ADDITION
Type
ADDITION
Details
mixed at 500 rpm
CUSTOM
Type
CUSTOM
Details
to form a monomer emulsion
CUSTOM
Type
CUSTOM
Details
To an agitator equipped second reactor
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the second reactor are heated
ADDITION
Type
ADDITION
Details
with mixing agitation (200 rpm) under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The monomer emulsion is reacted in a first stage polymerization

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)(=O)OCC.C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.